8-(5,5,6,6-Tetracyano-4-hexylcyclohex-2-en-1-yl)octanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(5,5,6,6-Tetracyano-4-hexylcyclohex-2-en-1-yl)octanoic acid is a complex organic compound known for its unique structure and properties. It is characterized by the presence of multiple cyano groups and a long alkyl chain, making it a subject of interest in various fields of scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(5,5,6,6-Tetracyano-4-hexylcyclohex-2-en-1-yl)octanoic acid typically involves multi-step organic reactionsCommon reagents used in these reactions include alkyl halides, cyanide salts, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
8-(5,5,6,6-Tetracyano-4-hexylcyclohex-2-en-1-yl)octanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.
Substitution: The cyano groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, with temperature, solvent, and catalyst playing crucial roles .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amines, alcohols, and substituted cyclohexenes .
Wissenschaftliche Forschungsanwendungen
8-(5,5,6,6-Tetracyano-4-hexylcyclohex-2-en-1-yl)octanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a subject of interest in studies related to molecular interactions and biological activity.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 8-(5,5,6,6-Tetracyano-4-hexylcyclohex-2-en-1-yl)octanoic acid involves its interaction with molecular targets and pathways within biological systems. The cyano groups and alkyl chain play crucial roles in its binding affinity and activity. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 8-(5,5,6,6-Tetracyano-4-hexylcyclohex-2-en-1-yl)hexanoic acid
- 8-(5,5,6,6-Tetracyano-4-hexylcyclohex-2-en-1-yl)decanoic acid
Uniqueness
Compared to similar compounds, 8-(5,5,6,6-Tetracyano-4-hexylcyclohex-2-en-1-yl)octanoic acid stands out due to its specific alkyl chain length and the positioning of cyano groups. These structural features contribute to its unique chemical and physical properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
6624-40-4 |
---|---|
Molekularformel |
C24H32N4O2 |
Molekulargewicht |
408.5 g/mol |
IUPAC-Name |
8-(5,5,6,6-tetracyano-4-hexylcyclohex-2-en-1-yl)octanoic acid |
InChI |
InChI=1S/C24H32N4O2/c1-2-3-4-8-11-20-14-15-21(12-9-6-5-7-10-13-22(29)30)24(18-27,19-28)23(20,16-25)17-26/h14-15,20-21H,2-13H2,1H3,(H,29,30) |
InChI-Schlüssel |
JHXZJCCNJJAREJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1C=CC(C(C1(C#N)C#N)(C#N)C#N)CCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.